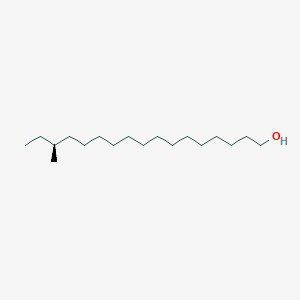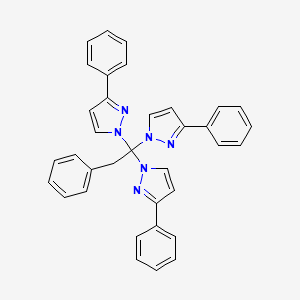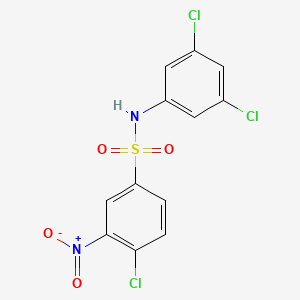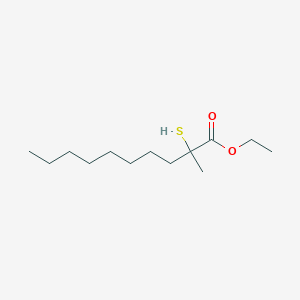
Quinoxaline, 5,8-diethynyl-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse biological and pharmaceutical properties, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives, including Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, can be synthesized through the condensation of ortho-diamines with 1,2-diketones . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The use of catalysts like nanostructured pyrophosphate Na2PdP2O7 can enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are commonly adopted to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, electroluminescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline, 2,3-diphenyl-: Another quinoxaline derivative with similar structural features.
Quinoxaline, 2,3-dithione: Known for its unique sulfur-containing structure.
Quinoxaline, 2,3-dichloro-: Exhibits different reactivity due to the presence of chlorine atoms.
Uniqueness
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- is unique due to the presence of ethynyl groups at positions 5 and 8, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its diverse applications .
Properties
CAS No. |
316384-83-5 |
|---|---|
Molecular Formula |
C24H14N2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5,8-diethynyl-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C24H14N2/c1-3-17-15-16-18(4-2)22-21(17)25-23(19-11-7-5-8-12-19)24(26-22)20-13-9-6-10-14-20/h1-2,5-16H |
InChI Key |
AGAFSCQKJFATLC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=C(C=C1)C#C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


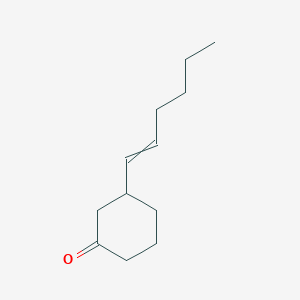
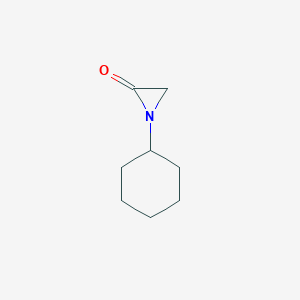

![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)


![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12584852.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
